(Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE
Overview
Description
(Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE undergoes various chemical reactions, including:
Reduction: Reductive alkylation can be performed using organolithium reagents.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3 . Reaction conditions often involve ambient temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
(Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
What sets (Z)-1-(2,5-DIMETHOXYPHENYL)-N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE apart from these similar compounds is its unique combination of a dimethoxyphenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(2,5-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-14-20(25-2)8-9-21(19)26-3/h4-9,14-15H,10-13,16H2,1-3H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVSGNHGWEPSX-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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